

Spectroscopic Profile of (1-Bromoethyl)benzene: A Technical Guide

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Compound of Interest

Compound Name: (1-Bromoethyl)benzene

Cat. No.: B1216412

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Introduction

(1-Bromoethyl)benzene is a halogenated aromatic compound with significant applications in organic synthesis, serving as a key intermediate in the production of various pharmaceuticals and specialty chemicals. A thorough understanding of its spectral characteristics is paramount for quality control, reaction monitoring, and structural elucidation. This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **(1-Bromoethyl)benzene**, intended for researchers, scientists, and professionals in drug development.

Spectroscopic Data

The following sections present the key spectroscopic data for **(1-Bromoethyl)benzene** in a structured format to facilitate easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectrum

The ¹H NMR spectrum of **(1-Bromoethyl)benzene** exhibits distinct signals corresponding to the aromatic and aliphatic protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Proton Assignment	Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) in Hz
-CH ₃ (Methyl)	~2.03	Doublet	7.0
-CHBr (Methine)	~5.20	Quartet	7.0
-C ₆ H ₅ (Aromatic)	~7.26 - 7.42	Multiplet	

¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Carbon Assignment	Chemical Shift (ppm)
-CH ₃ (Methyl)	~26.6
-CHBr (Methine)	~49.9
Aromatic CH	~126.9
Aromatic CH	~128.8
Aromatic CH	~128.9
Aromatic Quaternary C	~142.8

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The spectrum of **(1-Bromoethyl)benzene**, typically recorded as a neat liquid film, displays several key absorption bands.

Wavenumber (cm ⁻¹)	Vibrational Assignment
~3030	Aromatic C-H Stretch
~2975	Aliphatic C-H Stretch
~1600, 1490, 1450	Aromatic C=C Bending
~1200	C-H Bend (Ethyl group)
~695	C-Br Stretch
~760, 700	Monosubstituted Benzene Bending

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of **(1-Bromoethyl)benzene** shows a distinct molecular ion peak and several characteristic fragment ions.

m/z	Relative Intensity (%)	Fragment Ion Assignment
184/186	~20	[M] ⁺ , Molecular ion (presence of Br isotopes)
105	100	[C ₈ H ₉] ⁺ (Loss of Br)
77	~40	[C ₆ H ₅] ⁺ (Phenyl cation)

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

- A solution of **(1-Bromoethyl)benzene** (approximately 10-20 mg) is prepared in a deuterated solvent (e.g., 0.6-0.7 mL of CDCl₃).

- The solution is transferred to a 5 mm NMR tube.

^1H NMR Acquisition:

- The spectrum is acquired on a spectrometer operating at a frequency of, for example, 400 MHz.
- A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.
- The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

^{13}C NMR Acquisition:

- The spectrum is acquired on the same spectrometer, operating at a corresponding frequency (e.g., 100 MHz).
- Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.
- A larger number of scans is typically required compared to ^1H NMR due to the lower natural abundance of the ^{13}C isotope.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

- A small drop of neat **(1-Bromoethyl)benzene** is placed on the surface of an ATR (Attenuated Total Reflectance) crystal (e.g., diamond).
- Alternatively, for transmission IR, a thin film of the liquid is pressed between two salt plates (e.g., NaCl or KBr).

Data Acquisition (FT-IR):

- A background spectrum of the empty ATR crystal or salt plates is recorded.
- The sample is then placed in the beam path, and the sample spectrum is acquired.

- The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

Sample Introduction (GC-MS):

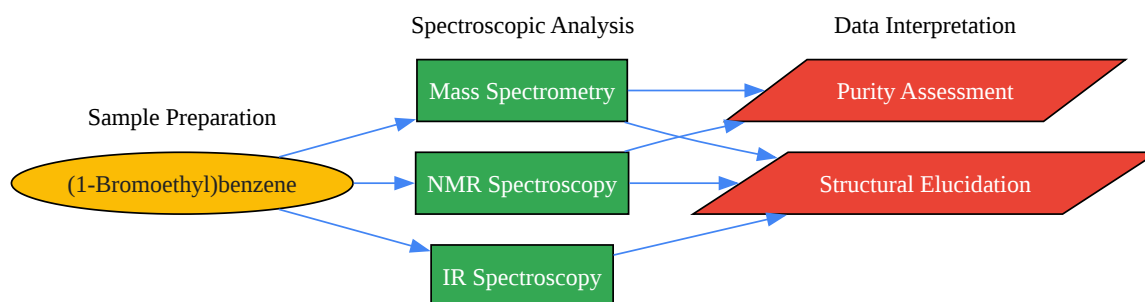
- A dilute solution of **(1-Bromoethyl)benzene** in a volatile solvent (e.g., dichloromethane or hexane) is prepared.
- The sample is injected into a gas chromatograph (GC) to separate it from any impurities.

Data Acquisition (Electron Ionization - EI):

- The eluent from the GC column enters the ion source of the mass spectrometer.
- The molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
- The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.

Visualization of Spectroscopic Workflow

The logical flow of spectroscopic analysis for the characterization of **(1-Bromoethyl)benzene** can be visualized as follows:



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Caption: Workflow for the spectroscopic characterization of **(1-Bromoethyl)benzene**.

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